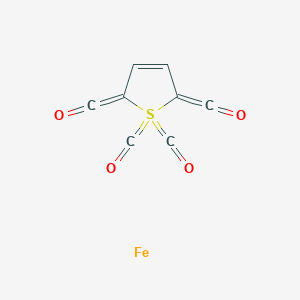
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methoxy group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate typically involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the saturated ester.
Substitution: The major products depend on the substituent introduced, such as alkyl ethers or other functionalized esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The conjugated diene system can undergo reactions that modulate biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
- Ethyl 5-(4-hydroxy-3-methoxyphenyl)pentanoate
Uniqueness
Ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this feature and may have different properties and applications.
Eigenschaften
CAS-Nummer |
122309-66-4 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
ethyl 5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H16O4/c1-3-18-14(16)7-5-4-6-11-8-9-12(15)13(10-11)17-2/h4-10,15H,3H2,1-2H3 |
InChI-Schlüssel |
PUJCEZJWDNZNSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)

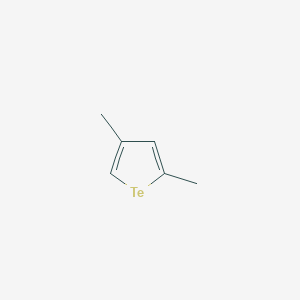
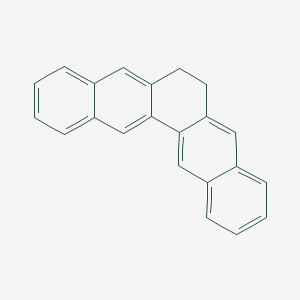
diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
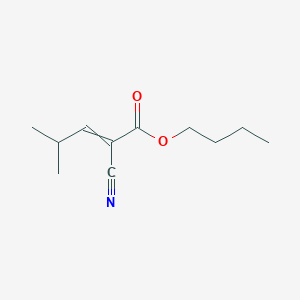
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)

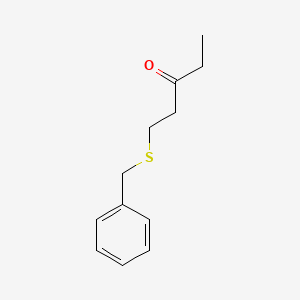
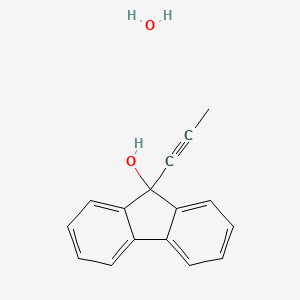
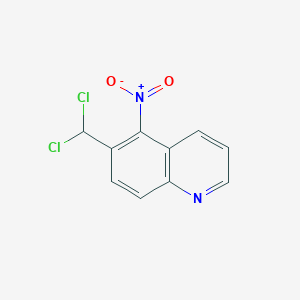
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
